RuBi-Glutamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

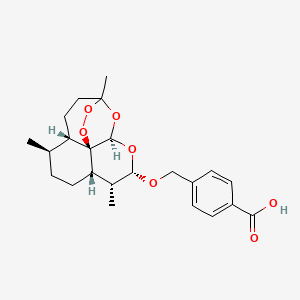

RuBi-Glutamate is a novel caged-glutamate compound based on ruthenium photochemistry . It can be excited with visible wavelengths and releases glutamate after one- or two-photon excitation . It has high quantum efficiency and can be used at low concentrations, partly avoiding the blockade of GABAergic transmission present with other caged compounds .

Chemical Reactions Analysis

RuBi-Glutamate can be excited with visible wavelengths and releases glutamate after one- or two-photon excitation . It has high quantum efficiency .

Physical And Chemical Properties Analysis

RuBi-Glutamate can be excited with visible wavelengths and releases glutamate after one- or two-photon excitation . It has high quantum efficiency .

Wissenschaftliche Forschungsanwendungen

Neurobiological Applications

RuBi-Glutamate is a novel caged-glutamate compound based on ruthenium photochemistry . It has been used in neurobiological applications due to its ability to be excited with visible wavelengths and release glutamate after one- or two-photon excitation .

High Quantum Efficiency

RuBi-Glutamate possesses a high quantum efficiency . This means it can be used at low concentrations, which is beneficial as it partly avoids the blockade of GABAergic transmission seen with other caged compounds .

Two-Photon Uncaging

Two-photon uncaging of RuBi-Glutamate has a high spatial resolution . This allows it to generate excitatory responses in individual dendritic spines with physiological kinetics .

Single-Cell Resolution

With laser beam multiplexing, RuBi-Glutamate uncaging can be used to depolarize and fire pyramidal neurons with single-cell resolution . This enables the photoactivation of neuronal dendrites and circuits with visible or two-photon light sources, achieving single cell, or even single spine, precision .

Visible-Light Photoactivation

RuBi-Glutamate can be excited with visible wavelengths . This makes it a useful tool for visible-light photoactivation of neurons and dendritic spines .

Avoidance of GABAergic Transmission Blockade

RuBi-Glutamate can be used at low concentrations, which partly avoids the blockade of GABAergic transmission present with other caged compounds . This is a significant advantage as it allows for more accurate and reliable results in neurobiological research .

Wirkmechanismus

Target of Action

RuBi-Glutamate is a novel caged-glutamate compound based on ruthenium photochemistry . The primary targets of RuBi-Glutamate are neurons and dendritic spines . These targets play a crucial role in the transmission of signals in the nervous system.

Mode of Action

RuBi-Glutamate can be excited with visible wavelengths and releases glutamate after one- or two-photon excitation . It has high quantum efficiency and can be used at low concentrations, partly avoiding the blockade of GABAergic transmission present with other caged compounds . This interaction with its targets results in the generation of excitatory responses in individual dendritic spines with physiological kinetics .

Biochemical Pathways

The release of glutamate by RuBi-Glutamate affects the glutamine metabolic pathway . This pathway plays an important role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . The released glutamate can participate in various biochemical processes such as the tricarboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids .

Pharmacokinetics

It is known that rubi-glutamate can be used at low concentrations, which suggests that it may have good bioavailability . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of RuBi-Glutamate.

Result of Action

The action of RuBi-Glutamate results in the photoactivation of neuronal dendrites and circuits with visible or two-photon light sources, achieving single cell, or even single spine, precision . This leads to the depolarization and firing of pyramidal neurons with single-cell resolution .

Action Environment

The action, efficacy, and stability of RuBi-Glutamate can be influenced by various environmental factors. For instance, the presence of light is necessary for the excitation of RuBi-Glutamate and the subsequent release of glutamate . Furthermore, the concentration of RuBi-Glutamate used can affect its ability to avoid the blockade of GABAergic transmission . .

Zukünftige Richtungen

RuBi-Glutamate has been used successfully to functionally map synaptic receptors, activate individual spines, and activate individual neurons . It enables the photoactivation of neuronal dendrites and circuits with visible or two-photon light sources, achieving single cell, or even single spine, precision . This suggests that RuBi-Glutamate could have significant future applications in neuroscience research.

Eigenschaften

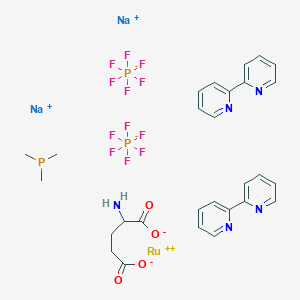

IUPAC Name |

disodium;2-aminopentanedioate;2-pyridin-2-ylpyridine;ruthenium(2+);trimethylphosphane;dihexafluorophosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H8N2.C5H9NO4.C3H9P.2F6P.2Na.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;6-3(5(9)10)1-2-4(7)8;1-4(2)3;2*1-7(2,3,4,5)6;;;/h2*1-8H;3H,1-2,6H2,(H,7,8)(H,9,10);1-3H3;;;;;/q;;;;2*-1;2*+1;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQVSHWHIPVYSZ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(C)C.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(=O)[O-])C(C(=O)[O-])N.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Na+].[Na+].[Ru+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32F12N5Na2O4P3Ru |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

970.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What makes RuBi-Glutamate advantageous for studying neuronal circuits compared to other caged glutamate compounds?

A1: RuBi-Glutamate offers several advantages over other caged glutamate compounds:

- High spatial resolution: Two-photon uncaging of RuBi-Glutamate allows for highly localized activation, even down to the level of individual dendritic spines [], enabling researchers to probe synaptic connections with great precision.

- Physiological kinetics: Glutamate release upon uncaging occurs rapidly, mimicking the timescale of synaptic transmission [].

- Reduced GABAergic blockade: RuBi-Glutamate can be used at lower concentrations than some other caged compounds, reducing its potential to interfere with inhibitory GABAergic signaling [].

- Versatility: It can be activated with both visible and two-photon light sources, increasing its flexibility in experimental setups [].

Q2: How has RuBi-Glutamate been used to study specific neuronal circuits?

A2: RuBi-Glutamate has proven invaluable in dissecting the architecture and function of various neuronal circuits:

- Cerebellar Granule Cell Connectivity: Researchers employed RuBi-Glutamate uncaging to demonstrate a precise spatial organization in the connections between granule cells and Purkinje cells within the mouse cerebellum [].

- Neocortical Inhibitory Networks: Studies utilizing RuBi-Glutamate revealed a dense, non-specific connectivity pattern of parvalbumin-positive interneurons (a major inhibitory cell type) onto pyramidal cells in the mouse neocortex []. This finding challenged the prevailing view of highly specific inhibitory connections and provided new insights into cortical inhibition.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(Z)-but-2-enedioic acid](/img/structure/B1141374.png)

![[4-[2-Chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B1141378.png)

![tert-butyl (2S)-6-[3-hydroxy-5-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]-4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]pyridin-1-ium-1-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B1141382.png)

![Bicyclo[2.1.0]pentane-2-carboxylic acid, methyl ester, (1-alpha-,2-alpha-,4-alpha-)- (9CI)](/img/no-structure.png)